molecular formula C24H23FN4O3S2 B2800724 1-{2-[4-(4-fluorophenyl)piperazin-1-yl]-2-oxoethyl}-3-[2-(thiophen-2-yl)ethyl]-1H,2H,3H,4H-thieno[3,2-d]pyrimidine-2,4-dione CAS No. 1261015-31-9

1-{2-[4-(4-fluorophenyl)piperazin-1-yl]-2-oxoethyl}-3-[2-(thiophen-2-yl)ethyl]-1H,2H,3H,4H-thieno[3,2-d]pyrimidine-2,4-dione

Cat. No. B2800724
M. Wt: 498.59
InChI Key: FVZKHOIDZPCLCD-UHFFFAOYSA-N
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Description

The compound is a complex organic molecule with several functional groups, including a piperazine ring, a thiophene ring, and a thieno[3,2-d]pyrimidine-2,4-dione moiety. These groups are common in many pharmaceuticals and could potentially have various biological activities .


Molecular Structure Analysis

The molecular structure of this compound would likely be determined by techniques such as X-ray crystallography or NMR spectroscopy . These techniques can provide detailed information about the arrangement of atoms in the molecule and the nature of the chemical bonds.


Chemical Reactions Analysis

The reactivity of this compound would depend on the specific functional groups present in the molecule. For example, the piperazine ring might undergo reactions with acids or bases, while the thiophene ring might participate in electrophilic aromatic substitution reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound, such as its solubility, melting point, and stability, would be influenced by its molecular structure. For example, the presence of the polar thieno[3,2-d]pyrimidine-2,4-dione moiety might increase its solubility in polar solvents .

Scientific Research Applications

Antagonist and Antimicrobial Activity

Compounds structurally related to the given chemical have been investigated for their potential as antagonists and in antimicrobial activities. For instance, certain derivatives demonstrate potent 5-HT2 antagonist activity, which surpasses that of known compounds such as ritanserin, without exhibiting alpha 1 antagonist activity in vivo. This suggests their potential application in treating conditions influenced by 5-HT2 receptors (Watanabe et al., 1992). Similarly, novel dithiocarbamate derivatives bearing thiazole/benzothiazole rings have shown high antimicrobial activity, indicating their use in addressing microbial infections (Yurttaş et al., 2016).

Anti-Inflammatory and Analgesic Agents

Research into benzodifuranyl, 1,3,5-triazines, 1,3,5-oxadiazepines, and thiazolopyrimidines derived from visnaginone and khellinone has uncovered significant anti-inflammatory and analgesic properties. These compounds, especially those with COX-2 selectivity indices of 90-99, demonstrate potential as novel anti-inflammatory and analgesic agents, comparing favorably with standard drugs like sodium diclofenac (Abu‐Hashem et al., 2020).

Antihypertensive Effects

Thienopyrimidinedione derivatives with specific substitutions have been synthesized and evaluated for their antihypertensive effects, showing promise as oral antihypertensive agents in models of spontaneously hypertensive rats. This indicates their potential application in hypertension management (Russell et al., 1988).

Fluorescent Probes and Ligands

Novel piperazine substituted naphthalimide compounds have been synthesized, showing significant potential as fluorescent probes due to their pH-sensitive fluorescence properties and the ability to undergo photo-induced electron transfer. This makes them suitable for applications in material science and biological imaging (Gan et al., 2003).

Safety And Hazards

The safety and hazards associated with this compound would depend on its specific biological activities. Some compounds with similar structures are known to have toxic effects, so appropriate safety precautions should be taken when handling this compound .

Future Directions

Future research on this compound could involve further exploration of its synthesis, characterization of its physical and chemical properties, investigation of its biological activities, and assessment of its potential applications in areas such as medicine or materials science .

properties

IUPAC Name

1-[2-[4-(4-fluorophenyl)piperazin-1-yl]-2-oxoethyl]-3-(2-thiophen-2-ylethyl)-4aH-thieno[3,2-d]pyrimidin-1-ium-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H24FN4O3S2/c25-17-3-5-18(6-4-17)26-10-12-27(13-11-26)21(30)16-29-20-8-15-34-22(20)23(31)28(24(29)32)9-7-19-2-1-14-33-19/h1-6,8,14-15,22H,7,9-13,16H2/q+1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FBORHFXBIRCQQJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=CC=C(C=C2)F)C(=O)C[N+]3=C4C=CSC4C(=O)N(C3=O)CCC5=CC=CS5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H24FN4O3S2+
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

499.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-{2-[4-(4-fluorophenyl)piperazin-1-yl]-2-oxoethyl}-3-[2-(thiophen-2-yl)ethyl]-1H,2H,3H,4H-thieno[3,2-d]pyrimidine-2,4-dione

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